Clinical Efficacy in ALS: Taurursodiol Combination vs. Placebo
In a Phase 2 clinical trial (CENTAUR) for ALS, a fixed-dose combination of taurursodiol (1 g) and sodium phenylbutyrate (3 g) demonstrated a statistically significant slowing of functional decline compared to placebo. The study provides a direct, quantitative measure of the compound's clinical impact when used in its approved combination [1].
| Evidence Dimension | Rate of decline in ALSFRS-R score (functional rating) |
|---|---|
| Target Compound Data | -1.24 points per month |
| Comparator Or Baseline | Placebo: -1.66 points per month |
| Quantified Difference | 0.42 points per month (95% CI, 0.03 to 0.81; P = 0.03) |
| Conditions | 24-week randomized, double-blind, placebo-controlled trial in 137 ALS patients |
Why This Matters
This is the pivotal efficacy data that supported FDA approval of the taurursodiol-containing formulation, providing a clinically validated benchmark for its therapeutic potential.
- [1] Paganoni S, et al. Trial of Sodium Phenylbutyrate-Taurursodiol for Amyotrophic Lateral Sclerosis. N Engl J Med. 2020;383(10):919-930. View Source
